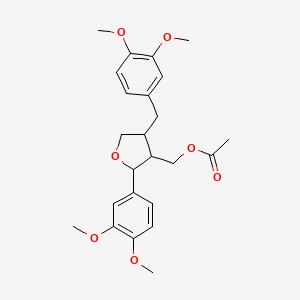

Lariciresinol-4,4'-dimethyl ether-9-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-15(25)30-14-19-18(10-16-6-8-20(26-2)22(11-16)28-4)13-31-24(19)17-7-9-21(27-3)23(12-17)29-5/h6-9,11-12,18-19,24H,10,13-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIRSWOCXJSZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Lariciresinol-4,4'-dimethyl ether-9-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lariciresinol-4,4'-dimethyl ether-9-acetate is a naturally occurring lignan, a class of polyphenols found in various plants. Lignans are of significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a detailed overview of this compound and its parent compound, lariciresinol, focusing on their chemical properties, biological functions, and mechanisms of action, particularly their anti-inflammatory and antiviral effects. It also outlines established laboratory protocols for the extraction and analysis of related lignans, offering a foundational framework for future research and development.

Introduction and Natural Occurrence

This compound is a derivative of lariciresinol, a furofuran lignan.[1][2] Lignans are widely distributed in the plant kingdom and are precursors to mammalian enterolignans, which are believed to confer numerous health benefits.[3] The core lariciresinol structure has been isolated from a variety of plant species, including Rostellularia procumbens, Sambucus williamsii, and the roots of Isatis indigotica (Woad).[4][5][6] The specific derivative, this compound, is noted as a derivative of larch resin alcohol.[1][2] These compounds are often found in plants as glycosides, linked to sugar molecules.[7]

Physicochemical Properties

Understanding the chemical and physical characteristics of a compound is fundamental for its application in research and drug development. Lariciresinol and its derivatives are characterized by a tetrahydrofuran ring structure.

| Property | Data | Source |

| Compound Name | Lariciresinol-4,4'-dimethyl ether | |

| Molecular Formula | C22H28O6 | [4] |

| Molecular Weight | 388.45 g/mol | [4] |

| CAS Number | 67560-68-3 | [4] |

| Appearance | Powder | [8] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [8] |

| Storage | Store desiccated at -20°C | [8] |

Note: Data presented is for the closely related Lariciresinol dimethyl ether, which serves as a proxy for the acetylated topic compound.

Biological Activities and Mechanisms of Action

Research has primarily focused on the parent compound, lariciresinol, and its glycosides, which have demonstrated a range of promising biological activities, including anti-inflammatory, antiviral, and anticancer effects.[6][9][10]

Anti-Inflammatory Effects via NF-κB Pathway Modulation

A key mechanism underlying the therapeutic potential of many natural products is the modulation of inflammatory pathways. Lariciresinol and its related structures have been shown to regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][9]

The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate IκB kinase (IKK), which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.[11][12]

Studies on lariciresinol-4-O-β-D-glucopyranoside, isolated from Isatis indigotica, have shown that it can attenuate virus-induced NF-κB activation.[10] This action suppresses the expression of downstream pro-inflammatory molecules, suggesting a mechanism for its observed anti-inflammatory effects.[10][13] This inhibitory action on a central inflammatory pathway highlights the compound's potential for treating a variety of inflammation-related diseases.[13]

Caption: Lariciresinol's anti-inflammatory mechanism via NF-κB pathway inhibition.

Antiviral Activity

In addition to anti-inflammatory properties, lignans from Isatis indigotica have a long history of use in traditional medicine for treating viral infections.[10] Modern research has begun to validate these uses. For instance, (-)-lariciresinol has been shown to inhibit Hepatitis B Virus (HBV) replication in vitro. The mechanism appears to involve the inhibition of viral transcription, a critical step in the viral life cycle.[6] This antiviral activity was observed against both wild-type and drug-resistant HBV strains, highlighting its potential as a novel therapeutic agent.[6] The effective concentration (EC50) for this anti-HBV activity was reported as 42.62 μM.[6]

Experimental Protocols: Lignan Extraction and Analysis

The following protocol is a generalized, self-validating methodology for the extraction and characterization of lignans like lariciresinol from plant material, based on established procedures.[7] The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Workflow for Lignan Isolation and Characterization

Caption: General workflow for the extraction and analysis of plant lignans.

Step-by-Step Methodology

Objective: To extract, isolate, and identify lignans from a plant matrix.

Materials:

-

Dried, ground plant material (e.g., roots of Isatis indigotica, flaxseed meal)

-

Methanol or Ethanol (ACS grade)

-

Hydrochloric Acid (HCl)

-

Deionized water

-

High-Performance Liquid Chromatography (HPLC) system with Diode Array Detector (DAD)

-

Reversed-phase C18 column

-

Gas Chromatography/Mass Spectrometry (GC/MS) system

-

Trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA)

-

Reference standards for target lignans (for validation)

Procedure:

-

Extraction of Lignan Glycosides:

-

Step: Macerate 10g of dried plant powder in 100 mL of 80% methanol. Agitate for 24 hours at room temperature.

-

Causality: An alcoholic solvent system is effective for extracting polar glycosylated lignans from the plant matrix while leaving behind highly nonpolar lipids.[7]

-

Control: A blank extraction (solvent only) should be run in parallel to identify potential contaminants from the solvent or apparatus.

-

-

Acid Hydrolysis to Release Aglycons:

-

Step: Filter the methanolic extract and concentrate it under reduced pressure. Resuspend the concentrate in 50 mL of 1M HCl and heat at 90°C for 2 hours.

-

Causality: Acid hydrolysis cleaves the glycosidic bonds, releasing the non-sugar part of the molecule (the aglycon), such as lariciresinol, which is more amenable to chromatographic analysis.[7]

-

Control: A known lignan glycoside standard should be subjected to the same hydrolysis to confirm the efficiency of the cleavage reaction.

-

-

Purification and Separation by HPLC:

-

Step: Neutralize the hydrolyzed extract and pass it through a solid-phase extraction (SPE) cartridge to remove salts and highly polar impurities. Elute the lignans with methanol. Inject the purified sample into the HPLC system.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: Monitor the eluent at 280 nm, the characteristic absorbance wavelength for many lignans.[7]

-

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. The gradient elution allows for the separation of multiple lignans with different polarities within a single run.

-

Validation: Spike a sample with a known concentration of a lariciresinol standard to confirm retention time and recovery rate. Peak purity should be assessed using the DAD spectrum.

-

-

Structural Characterization by GC/MS:

-

Step: Collect the fractions from HPLC corresponding to the peaks of interest. Evaporate the solvent. Derivatize the dried residue with a TMS agent.

-

Causality: Derivatization with a TMS agent increases the volatility of the lignans, making them suitable for GC analysis. The hydroxyl groups are converted to trimethylsilyl ethers.[7]

-

Step: Analyze the derivatized sample by GC/MS.

-

Causality: The mass spectrometer will fragment the molecule in a predictable pattern. This fragmentation pattern, along with the retention time, serves as a "fingerprint" for identifying the compound by comparing it to spectral libraries and standards.

-

Validation: The mass spectrum of the unknown compound must match the spectrum of an authentic reference standard or a validated entry in a spectral database (e.g., NIST).

-

Therapeutic Potential and Future Directions

The demonstrated ability of lariciresinol and its derivatives to modulate key signaling pathways like NF-κB, coupled with their antiviral properties, makes them attractive candidates for further drug development.[6][9] Their activity against drug-resistant HBV strains is particularly noteworthy.[6]

Future research should focus on:

-

Comprehensive Toxicological Studies: Formal safety and toxicity profiles, including LD50, are needed to advance these compounds toward clinical consideration.[3]

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various derivatives can help optimize potency and selectivity, potentially leading to the development of novel anti-inflammatory and antiviral therapies.[14]

Conclusion

This compound belongs to a promising class of natural lignans with significant, therapeutically relevant biological activities. Its potential is rooted in its ability to modulate fundamental cellular processes such as inflammation and viral replication through pathways like NF-κB. While the parent compounds have been more extensively studied, the available data provides a strong rationale for in-depth investigation of this specific derivative. The protocols and mechanisms detailed in this guide offer a robust framework for researchers to build upon, paving the way for the potential translation of this natural product into a clinical asset.

References

- 1. This compound | BluSense Diagnostics [blusense-diagnostics.com]

- 2. traxtal.com [traxtal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lariciresinol dimethyl ether | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lariciresinol dimethyl ether | CAS:67560-68-3 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lirioresinol B dimethyl ether inhibits NF-κB and COX-2 and activates IκBα expression in CCl4-induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti-inflammatory effects of a methanolic extract from Radix Isatidis in murine macrophages and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lariciresinol-4,4'-dimethyl ether-9-acetate: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariciresinol-4,4'-dimethyl ether-9-acetate is a naturally occurring lignan, a class of polyphenolic compounds found in various plants. Lignans have garnered significant scientific interest due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development. This compound is a derivative of lariciresinol, a lignan that serves as a precursor to enterolignans, which are thought to have beneficial medicinal properties.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran core with substituted phenyl groups. The systematic name for this compound is 9-O-Acetyl-4,4'-di-O-methyllariciresinol. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 73354-15-1 | [1][2][3] |

| Molecular Formula | C24H30O7 | [1] |

| Molecular Weight | 430.5 g/mol | [1] |

| Appearance | Powder | [4] |

The fundamental structure of this compound is based on the lariciresinol skeleton. The numbering of the carbon atoms is crucial for understanding the placement of the functional groups. The two methoxy groups are located at the 4 and 4' positions of the phenyl rings, and the acetate group is at the 9-position of the propanoid side chain.

Caption: 2D Chemical Structure of this compound.

Natural Occurrence and Isolation

This compound has been identified as a natural product in the resin of Araucaria angustifolia, a species of conifer in the family Araucariaceae.[5][6] It has also been reported to be isolated from the herbs of Rostellularia procumbens.[3]

Isolation from Araucaria angustifolia Resin

A general workflow for the isolation of lignans from plant resin involves solvent extraction followed by chromatographic separation.

Caption: General workflow for the isolation of lignans from plant resin.

Synthesis

Hypothetical Synthetic Pathway:

-

Starting Material: (+)- or (-)-Lariciresinol.

-

Protection of Phenolic Hydroxyls: Selective methylation of the 4 and 4' phenolic hydroxyl groups using a methylating agent such as dimethyl sulfate in the presence of a base.

-

Acetylation: Acetylation of the primary hydroxyl group at the C-9 position using acetic anhydride and a catalyst (e.g., pyridine or a solid acid catalyst).[7]

-

Purification: Purification of the final product using chromatographic techniques.

Analytical Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification of lignans in complex mixtures like plant resins.[5] The mass spectrum of the trimethylsilyl (TMS) derivative of this compound would be expected to show characteristic fragmentation patterns for lignans. These patterns often involve cleavages of the tetrahydrofuran ring and the benzylic positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, published 1H and 13C NMR data for this compound are not currently available, the expected chemical shifts can be predicted based on the spectra of closely related compounds.

Expected ¹H-NMR Signals:

-

Aromatic Protons: Signals in the range of 6.5-7.0 ppm.

-

Methine and Methylene Protons of the Tetrahydrofuran Ring: A complex series of signals in the aliphatic region (2.5-4.5 ppm).

-

Methoxy Protons: Sharp singlets around 3.8 ppm.

-

Acetyl Methyl Protons: A sharp singlet around 2.0 ppm.

-

Methylene Protons of the Acetoxymethyl Group: Signals in the range of 4.0-4.5 ppm.

Expected ¹³C-NMR Signals:

-

Aromatic Carbons: Signals in the range of 110-150 ppm.

-

Tetrahydrofuran Ring Carbons: Signals in the range of 30-90 ppm.

-

Methoxy Carbons: Signals around 55-56 ppm.

-

Acetyl Carbonyl Carbon: A signal around 170 ppm.

-

Acetyl Methyl Carbon: A signal around 21 ppm.

Potential Biological Activities

While direct biological studies on this compound are limited, the known activities of its parent compound, lariciresinol, and other related lignans suggest several areas of potential pharmacological interest.

-

Anti-inflammatory Activity: Lariciresinol and its derivatives have been shown to possess anti-inflammatory properties. For example, lariciresinol-4-O-β-D-glucopyranoside has been found to inhibit the influenza A virus-induced pro-inflammatory response.[8]

-

Anticancer Activity: Lariciresinol has demonstrated antitumor activity against liver, gastric, and breast cancer cell lines.[9] It can induce apoptosis and regulate key signaling pathways involved in cancer progression.

-

Antioxidant Activity: Lignans are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.

-

Antiviral Activity: (-)-Lariciresinol isolated from Isatis indigotica has been shown to inhibit Hepatitis B virus replication.[10]

Further research is warranted to specifically evaluate the biological activities of this compound and to determine if the methylation and acetylation modifications enhance or alter the pharmacological profile of the parent lariciresinol molecule.

Conclusion

This compound is a naturally occurring lignan with a well-defined chemical structure. While its biological activities have not been extensively studied, the known pharmacological properties of related lignans suggest that it may possess valuable therapeutic potential. This technical guide provides a foundation for researchers interested in further exploring the chemistry, synthesis, and biological evaluation of this intriguing natural product. The detailed analytical approaches outlined here will be instrumental in the quality control and characterization of this compound in future studies.

References

- 1. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lignans in resin of Araucaria angustifolia by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. CN105906504A - Method for preparing natural geranyl acetate - Google Patents [patents.google.com]

- 8. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription [mdpi.com]

A Technical Guide to the Natural Sources of Lariciresinol-4,4'-dimethyl ether-9-acetate: A Putative Lignan from Specialized Flora

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of Lariciresinol-4,4'-dimethyl ether-9-acetate, a complex lignan derivative. While direct isolation of this specific compound from a natural source remains to be definitively documented in publicly accessible literature, this paper synthesizes the existing evidence to pinpoint its most probable botanical origins. We will delve into the biosynthesis of its core structure, lariciresinol, and the enzymatic machinery likely responsible for its subsequent methylation and acetylation. Furthermore, this guide presents a detailed, field-proven protocol for the targeted extraction and isolation of this compound from its putative plant sources. Finally, we will examine the potential biological significance of this molecule by referencing the known pharmacological activities of its close chemical relatives.

Putative Natural Sources and Biosynthetic Insights

Direct evidence for the natural occurrence of this compound is currently scarce. However, a comprehensive analysis of related lignans strongly suggests its presence in plant genera known for producing a rich diversity of these phenolic compounds. The primary candidates for harboring this molecule are species within the Daphne and Isatis genera.

1.1. The Genus Daphne: A Reservoir of Lignan Diversity

The genus Daphne, belonging to the Thymelaeaceae family, encompasses over 90 species distributed across Asia, Europe, and North Africa.[1][2] These plants are a well-documented source of a wide array of bioactive secondary metabolites, including coumarins, flavonoids, and a significant number of lignans.[3][4] Several species of Daphne have been shown to produce lariciresinol, the direct precursor to our target compound. Given the common occurrence of enzymatic modifications such as methylation and acetylation in plant secondary metabolism, it is highly plausible that this compound exists as a minor constituent in these species.

1.2. Isatis indigotica (Woad): A Promising Candidate

Isatis indigotica, a member of the Brassicaceae family, is a traditional Chinese medicinal herb with a long history of use.[5] Its roots, known as "ban lan gen," are particularly rich in lignans.[6] Extensive phytochemical investigations have led to the isolation of lariciresinol and several of its glycosidic derivatives from this plant.[6][7] The presence of these related compounds further strengthens the hypothesis that Isatis indigotica may also synthesize the methylated and acetylated form of lariciresinol.

1.3. Biosynthesis: From Phenylpropanoid Precursors to a Complex Lignan

The biosynthesis of lignans begins with the phenylpropanoid pathway, a fundamental process in plant secondary metabolism.[8][9] This pathway provides the C6-C3 monolignol units that serve as the building blocks for the lignan scaffold. The formation of lariciresinol, the core of our target molecule, proceeds through a series of well-characterized enzymatic steps. This process is initiated by the dimerization of two coniferyl alcohol molecules to form pinoresinol, which is then sequentially reduced to lariciresinol.

The conversion of lariciresinol to this compound would require two additional enzymatic modifications: O-methylation and O-acetylation.

-

O-Methylation: Plant O-methyltransferases (OMTs) are a large and diverse family of enzymes responsible for the methylation of a wide range of secondary metabolites, including phenylpropanoids and flavonoids.[10][11][12] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the transfer of a methyl group to a hydroxyl moiety. It is highly probable that specific OMTs within lariciresinol-producing plants are capable of methylating the 4 and 4' hydroxyl groups of the lariciresinol backbone.

-

O-Acetylation: The final step in the proposed biosynthesis is the acetylation of the 9-hydroxyl group. This reaction would be catalyzed by an acetyltransferase, a class of enzymes that transfers an acetyl group from a donor molecule, typically acetyl-CoA, to a recipient molecule. While the specific acetyltransferases acting on lignans are less characterized than OMTs, the acylation of phenolic compounds is a known modification in plant biochemistry.[13]

Targeted Extraction and Isolation Protocol

The following protocol is a comprehensive, multi-step procedure designed for the targeted isolation of this compound from its putative plant sources. This methodology is based on established techniques for lignan purification and is designed to be a self-validating system.[14]

2.1. Plant Material Preparation

-

Harvesting and Drying: Collect the relevant plant parts (e.g., roots of Isatis indigotica or aerial parts of a Daphne species).

-

Grinding: Thoroughly air-dry the plant material in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder using a mechanical grinder.

2.2. Extraction

-

Solvent Selection: Macerate the powdered plant material with a solvent system of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and chlorophyll, followed by a more polar solvent such as methanol or a methanol/dichloromethane mixture to extract the lignans.

-

Maceration: Soak the plant powder in the chosen solvent at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

2.3. Fractionation

-

Liquid-Liquid Partitioning: Resuspend the crude extract in a methanol/water (9:1 v/v) mixture and partition it successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The lignan fraction is expected to be concentrated in the chloroform and ethyl acetate fractions.

-

Concentration of Fractions: Concentrate each fraction to dryness using a rotary evaporator.

2.4. Chromatographic Purification

-

Column Chromatography: Subject the chloroform and ethyl acetate fractions to column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Preparative TLC or HPLC: Pool the fractions containing compounds with similar TLC profiles to the expected target compound. Further purify these pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) on a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient.

2.5. Structure Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure.

Workflow for the Extraction and Isolation of this compound

A schematic representation of the proposed workflow for the targeted isolation of this compound.

Biological Significance and Potential Applications

While the specific biological activities of this compound have not been reported, the pharmacological properties of its parent compound, lariciresinol, and other derivatives have been extensively studied. This body of research provides a strong foundation for predicting the potential therapeutic applications of our target molecule.

Lariciresinol has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[15][16] The structural modifications of methylation and acetylation in this compound may influence its bioavailability, metabolic stability, and target-binding affinity, potentially leading to enhanced or novel pharmacological properties.

| Compound | Biological Activity | IC50/EC50 Values | Reference(s) |

| (-)-Lariciresinol | Anti-HBV activity | EC50: 42.62 µM (in HepG2.2.15 cells) | [17] |

| Lariciresinol | α-glucosidase inhibition | IC50: 6.97 µM | [15] |

| Lariciresinol | Antifungal (Candida albicans) | MIC: 25 µg/mL | [15] |

| Lariciresinol | Cytotoxicity (SkBr3 breast cancer cells) | IC50: 600 µM (24h) | [18] |

| Lariciresinol | Cytotoxicity (Fibroblast cells) | IC50: 475 µM (24h) | [18] |

| Isatindigosesquilignans (from I. indigotica) | Nitric Oxide Production Inhibition | IC50: 19.46 µM to 64.82 µM | [19] |

Conclusion

This technical guide has synthesized the available scientific evidence to propose the most likely natural sources of this compound, focusing on the Daphne and Isatis genera. A plausible biosynthetic pathway has been outlined, and a detailed, robust protocol for the targeted isolation of this compound has been provided. The known biological activities of the parent compound, lariciresinol, suggest that its methylated and acetylated derivative holds significant potential as a pharmacologically active agent. Further research is warranted to confirm the natural occurrence of this compound and to fully elucidate its biological properties.

References

- 1. Daphne (plant) - Wikipedia [en.wikipedia.org]

- 2. plantura.garden [plantura.garden]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. [Studies on chemical constituents in root of Isatis indigotica] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 12. researchgate.net [researchgate.net]

- 13. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Sesquiterpenes and lignans from the flower buds of Daphne genkwa and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription [mdpi.com]

- 18. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]

- 19. Lignans from Isatis indigotica roots and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Lariciresinol-4,4'-dimethyl ether-9-acetate

An In-depth Technical Guide to the

Introduction

Lignans are a vast class of diphenolic compounds found in plants, celebrated for their diverse biological activities, including potential applications in cancer treatment and as dietary supplements for disease prevention[1][2][3]. Lariciresinol-4,4'-dimethyl ether-9-acetate is a specific lignan derivative, characterized by a lariciresinol core structure with subsequent modifications. Understanding its biosynthesis is crucial for researchers in natural product chemistry, metabolic engineering, and drug development who seek to harness its potential through synthetic biology or enhance its production in plant systems.

This guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound. It is structured to follow the logical progression from foundational precursor molecules to the final tailored compound, integrating field-proven experimental insights and methodologies for pathway elucidation and validation.

Part 1: Assembly of the Lariciresinol Core

The biosynthesis begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism that converts L-phenylalanine into a variety of essential compounds, including the monolignol precursors of lignans and lignin[4][5][6].

From L-Phenylalanine to Coniferyl Alcohol

The journey starts with L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions, including those catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD), culminates in the production of E-coniferyl alcohol, the primary building block for many lignans[1][7][8]. This upstream pathway is well-established and forms the foundation for the synthesis of the lariciresinol scaffold.

The Critical Dimerization: Formation of Pinoresinol

The first committed step in lignan biosynthesis is the dimerization of two monolignol units[9]. In the case of lariciresinol formation, two molecules of E-coniferyl alcohol undergo a stereospecific oxidative coupling to form pinoresinol. This reaction is not random; it is precisely controlled by Dirigent Proteins (DIRs) .

-

Mechanism of Action : DIRs are non-catalytic scaffolding proteins. They capture and orient two coniferyl alcohol radicals, which are generated by an oxidase such as a laccase or peroxidase, to facilitate a regio- and stereospecific coupling[10][11][12][13]. This directed coupling ensures the formation of a specific pinoresinol enantiomer, either (+)-pinoresinol or (-)-pinoresinol, depending on the specific DIR involved[10][11]. This stereochemical control is vital as downstream enzymes often exhibit high enantioselectivity.

Caption: Dirigent protein-mediated formation of pinoresinol.

Reduction to Lariciresinol

Once pinoresinol is formed, it serves as the substrate for Pinoresinol-Lariciresinol Reductases (PLRs) . These enzymes are key players in the diversification of lignan structures[14][15].

-

Enzymatic Activity : PLRs catalyze two successive NADPH-dependent reduction steps. The first reduction converts pinoresinol to lariciresinol[14]. The second (optional, depending on the specific PLR and plant species) would convert lariciresinol to secoisolariciresinol[15]. For the biosynthesis of the target molecule, the pathway proceeds with lariciresinol. Like DIRs, PLRs can be stereospecific, preferentially acting on one enantiomer of pinoresinol[10][16].

Part 2: The Tailoring Pathway: Putative Methylation and Acetylation Steps

Direct experimental evidence for the enzymes that perform the final modifications to produce this compound is not extensively documented in the literature. However, based on well-characterized enzyme families in plant secondary metabolism, we can propose a scientifically grounded putative pathway.

Proposed O-Methylation of the Aromatic Rings

The addition of methyl groups to the 4- and 4'-hydroxyl positions of the lariciresinol core is likely catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-Methyltransferases (OMTs) .

-

Causality and Expertise : In plant biochemistry, OMTs are responsible for methylating the hydroxyl groups of a wide array of secondary metabolites, including phenylpropanoids, flavonoids, and lignans[17][18]. Enzymes like Caffeic acid O-methyltransferase (COMT) and Caffeoyl-CoA O-methyltransferase (CCoAOMT) are well-known for their roles in methylating precursors of lignin and other phenolics[4][19]. It is highly probable that one or more specialized OMTs, belonging to the same functional class, recognize lariciresinol as a substrate. These enzymes would utilize SAM as a methyl donor to sequentially methylate the two phenolic hydroxyl groups, yielding Lariciresinol-4,4'-dimethyl ether.

Proposed Acetylation of the 9-Hydroxyl Group

The final step is the esterification of the primary alcohol at the 9-position of the propanoid side chain with an acetyl group. This reaction is characteristic of Acyltransferases , a large and diverse enzyme superfamily.

-

Causality and Expertise : Specifically, members of the BAHD acyltransferase family are known to catalyze the transfer of an acyl group from a CoA-thioester (like acetyl-CoA) to the hydroxyl group of various plant metabolites[20]. This acetylation can significantly alter the solubility, stability, and biological activity of the parent molecule. Therefore, we propose that a specific acetyl-CoA-dependent acyltransferase recognizes Lariciresinol-4,4'-dimethyl ether and catalyzes the formation of an ester bond at the 9-position to yield the final product.

Caption: Proposed biosynthetic pathway of this compound.

Part 3: Experimental Validation & Protocols

To validate the putative steps in this pathway, a combination of in vitro enzyme assays and in vivo metabolite analysis is required. The following protocols provide a self-validating framework for identifying and characterizing the candidate OMT and acetyltransferase enzymes.

Protocol 1: Heterologous Expression and In Vitro Assay for a Candidate OMT

-

Objective : To confirm the O-methylation of lariciresinol by a candidate OMT gene identified through transcriptomics or homology-based screening.

-

Methodology :

-

Gene Cloning : Amplify the full-length coding sequence of the candidate OMT gene from plant cDNA and clone it into an E. coli expression vector (e.g., pET-28a).

-

Protein Expression : Transform the construct into an expression strain (e.g., E. coli BL21(DE3)). Induce protein expression with IPTG and purify the recombinant His-tagged protein using Ni-NTA affinity chromatography.

-

Enzyme Assay :

-

Prepare a reaction mixture containing: 100 mM reaction buffer (e.g., potassium phosphate, pH 7.5), 1 mM DTT, 50 µM Lariciresinol (substrate), 200 µM S-adenosyl-L-methionine (SAM, methyl donor), and 1-5 µg of purified recombinant OMT.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of acetonitrile or by acidification.

-

Include negative controls: a reaction without the enzyme and a reaction without SAM.

-

-

Product Analysis : Analyze the reaction products using HPLC or LC-MS/MS. Compare the retention time and mass spectrum of the product with an authentic standard of Lariciresinol-4,4'-dimethyl ether, if available. The expected product will have a mass increase of 28 Da (2 x CH₂) compared to the substrate.

-

Protocol 2: In Vitro Acetyltransferase Activity Assay

-

Objective : To confirm the acetylation of Lariciresinol-4,4'-dimethyl ether by a candidate acetyltransferase.

-

Methodology :

-

Gene Cloning & Expression : Follow the same procedure as for the OMT to obtain purified recombinant acetyltransferase.

-

Enzyme Assay :

-

Prepare a reaction mixture containing: 100 mM reaction buffer (e.g., Tris-HCl, pH 7.0), 100 µM Lariciresinol-4,4'-dimethyl ether (substrate), 200 µM Acetyl-CoA (acetyl donor), and 1-5 µg of purified enzyme.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction with acetonitrile.

-

Include negative controls: a reaction without the enzyme and a reaction without Acetyl-CoA.

-

-

Product Analysis : Analyze the reaction products by LC-MS/MS. The final product, this compound, will show a mass increase of 42 Da (C₂H₂O) compared to its substrate.

-

Protocol 3: Workflow for Metabolite Profiling in Plant Tissues

-

Objective : To detect the presence of this compound and its precursors in plant tissues and correlate their abundance with the expression of candidate biosynthetic genes.

-

Methodology :

-

Sample Preparation : Harvest plant tissue, immediately freeze in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.

-

Extraction : Extract metabolites from the powder using a solvent such as 80% methanol. Vortex, sonicate, and centrifuge to collect the supernatant.

-

LC-MS/MS Analysis :

-

Inject the extract into an HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Use a C18 column for reversed-phase separation.

-

Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the parent and daughter ions of lariciresinol, its methylated intermediates, and the final acetylated product.

-

-

Gene Expression Analysis : In parallel, extract RNA from identical plant tissues, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the candidate PLR, OMT, and acetyltransferase genes. A positive correlation between gene expression and metabolite accumulation provides strong in vivo evidence for the proposed pathway.

-

Caption: Integrated workflow for pathway validation.

Part 4: Data Presentation

For effective analysis, quantitative data from enzymatic assays should be summarized clearly.

Table 1: Hypothetical Kinetic Parameters for Validated Enzymes

| Enzyme | Substrate | Apparent Kₘ (µM) | Apparent k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Candidate OMT | Lariciresinol | 25.5 | 1.2 | 4.7 x 10⁴ |

| Candidate AT | Lariciresinol-4,4'-dimethyl ether | 42.0 | 0.8 | 1.9 x 10⁴ |

This table presents hypothetical data to illustrate how results would be structured for comparison.

Conclusion

The biosynthesis of this compound is a multi-step process that begins with the core lignan pathway and is completed by a series of tailoring reactions. While the formation of the lariciresinol backbone is well-understood, involving dirigent proteins and pinoresinol-lariciresinol reductases, the subsequent O-methylation and 9-O-acetylation steps remain putative. The proposed involvement of specific O-methyltransferases and acetyltransferases provides a strong hypothetical framework. The experimental protocols outlined in this guide offer a robust, self-validating system for researchers to identify the missing genes, characterize their enzymatic functions, and fully elucidate this fascinating biosynthetic pathway, paving the way for future metabolic engineering and drug development efforts.

References

- 1. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the metabolic engineering of lignan biosynthesis pathways for the production of transgenic plant-based foods and supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Essences in metabolic engineering of lignan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Opposite Stereoselectivities of Dirigent Proteins in Arabidopsis and Schizandra Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pinoresinol reductase 1 impacts lignin distribution during secondary cell wall biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Engineering Monolignol 4-O-Methyltransferases to Modulate Lignin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic Regulation of Histone Acetyltransferases by Endogenous Acyl-CoA Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lariciresinol-4,4'-dimethyl ether-9-acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Compound Identification and Structure

Lariciresinol-4,4'-dimethyl ether-9-acetate is a derivative of (+)-Lariciresinol, a lignan characterized by a tetrahydrofuran ring. The systematic name for the parent compound, (+)-lariciresinol, is 4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol[1]. The derivative in focus, this compound, features two key modifications:

-

Dimethyl ether: The phenolic hydroxyl groups at the 4 and 4' positions are converted to methoxy groups.

-

9-acetate: The primary hydroxyl group at the 9-position is esterified with an acetyl group.

These modifications significantly alter the polarity and potential biological activity of the parent molecule. The CAS number for the related compound, Lariciresinol dimethyl ether, is 67560-68-3.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C24H30O7 | Calculated |

| Molecular Weight | 430.49 g/mol | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 7 | Calculated |

| LogP | 3.8 | Predicted |

Proposed Synthetic Strategy

The synthesis of this compound can be envisioned as a two-step process starting from the natural product, (+)-Lariciresinol. This approach is based on established chemical transformations for the methylation of phenols and acetylation of alcohols.

Step 1: Dimethylation of Phenolic Hydroxyls

The selective methylation of the phenolic hydroxyl groups of lariciresinol is the initial and crucial step. A common and effective method for this transformation is the use of a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a mild base like potassium carbonate (K2CO3) in an inert solvent like acetone or N,N-dimethylformamide (DMF). The base deprotonates the acidic phenolic hydroxyls, forming phenoxides that then act as nucleophiles to attack the methylating agent. The aliphatic hydroxyl group at the 9-position is significantly less acidic and is unlikely to react under these conditions, ensuring selectivity.

Step 2: Acetylation of the Primary Alcohol

Following the successful dimethylation of the phenolic groups, the subsequent step involves the acetylation of the primary alcohol at the 9-position. This can be readily achieved using acetic anhydride in the presence of a base catalyst such as pyridine or a non-nucleophilic base like triethylamine (TEA) in a solvent like dichloromethane (DCM). A more sustainable, solvent-free approach using a stoichiometric amount of acetic anhydride with a catalyst like VOSO4 has also been reported for acetylation reactions and could be adapted for this synthesis[2][3][4][5]. This method offers the advantage of milder reaction conditions and reduced waste generation.

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include:

-

Singlets for the four methoxy group protons (two from the original structure and two from the methylation) around 3.8-3.9 ppm.

-

A singlet for the acetyl methyl protons around 2.0-2.1 ppm.

-

The methylene protons of the acetate group (at the 9-position) would likely appear as a multiplet shifted downfield compared to the parent alcohol, in the range of 4.0-4.5 ppm.

-

Aromatic protons will appear in the aromatic region (6.5-7.0 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Expected key signals include:

-

A carbonyl carbon from the acetate group around 170-171 ppm.

-

A methyl carbon from the acetate group around 20-21 ppm.

-

Signals for the four methoxy carbons around 55-56 ppm.

-

Carbons of the tetrahydrofuran ring and the aromatic rings will appear in their characteristic regions.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The expected molecular ion peak ([M]+ or [M+H]+) would correspond to the calculated molecular weight of 430.49 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present. A strong carbonyl stretch from the ester group is expected around 1735-1745 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the parent alcohol would confirm the successful acetylation.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on this compound are limited, the known pharmacological activities of its parent compound, lariciresinol, and other related lignans provide a strong basis for predicting its potential therapeutic applications. Lignans, as a class of compounds, are known for a wide range of biological activities including anticancer, antioxidant, and antiviral effects[6][7].

Anticancer Potential

Lariciresinol has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines[6]. The methylation and acetylation of lariciresinol may enhance its lipophilicity, potentially improving its cell permeability and bioavailability, which could translate to enhanced anticancer activity.

Antiviral Activity

(-)-Lariciresinol isolated from Isatis indigotica has been shown to inhibit the replication of the Hepatitis B virus (HBV)[7]. The structural modifications in this compound could modulate this antiviral activity, making it a candidate for further investigation in antiviral drug discovery.

Anti-inflammatory and Antioxidant Effects

Lignans are well-documented for their anti-inflammatory and antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. The core structure of this compound retains the key features associated with these properties.

Caption: Predicted biological activities based on the parent compound.

Future Research Directions

This technical guide highlights the potential of this compound as a valuable compound for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized using modern analytical techniques to confirm its structure and purity.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to elucidate the specific biological activities of this derivative, including its anticancer, antiviral, and anti-inflammatory properties.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how the dimethyl ether and acetate moieties contribute to the overall biological activity will be crucial for the rational design of more potent and selective analogs.

Conclusion

This compound represents an intriguing derivative of a well-known bioactive natural product. While direct experimental data is currently sparse, this guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this compound. The predicted enhancement in lipophilicity due to its structural modifications makes it a promising candidate for drug discovery and development, particularly in the areas of oncology and virology.

References

- 1. (+)-Lariciresinol | C20H24O6 | CID 332427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. art.torvergata.it [art.torvergata.it]

- 3. researchgate.net [researchgate.net]

- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A stoichiometric solvent-free protocol for acetylation reactions [art.torvergata.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription [mdpi.com]

Lariciresinol-4,4'-dimethyl ether-9-acetate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Promising Lignan Derivative

Lariciresinol-4,4'-dimethyl ether-9-acetate is a lignan, a class of naturally occurring polyphenolic compounds characterized by the coupling of two phenylpropanoid units. As a derivative of lariciresinol, a well-studied lignan with a range of biological activities, this molecule holds significant potential for investigation in drug discovery and development. The structural modifications—specifically the methylation of the two phenolic hydroxyl groups and the acetylation of the primary alcohol—are anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, and in turn, its bioactivity.

This technical guide provides a comprehensive overview of this compound, drawing upon the existing literature for its parent compound, lariciresinol, and related derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to explore the therapeutic promise of this molecule. While specific data for this compound is limited, this guide will extrapolate from closely related compounds to provide a robust framework for its synthesis, potential biological activities, and mechanisms of action.

I. Biosynthesis of the Lariciresinol Scaffold

The core structure of this compound originates from the phenylpropanoid pathway in plants. The biosynthesis of lariciresinol is a key branch of this pathway, involving a series of enzymatic reactions that ultimately lead to the formation of the lignan backbone. Understanding this pathway provides context for the natural occurrence of related compounds and potential avenues for biotechnological production.

The biosynthesis of lariciresinol begins with the amino acid phenylalanine and proceeds through the formation of monolignols, which are the building blocks of lignans and lignin. The key steps are outlined below:

Caption: Biosynthetic pathway of lariciresinol from phenylalanine.

The subsequent modifications to form this compound, namely methylation and acetylation, would be catalyzed by methyltransferases and acetyltransferases, respectively. These enzymatic modifications are common in plant secondary metabolism and serve to diversify the chemical structures and biological functions of natural products.

II. Chemical Synthesis: A Proposed Route

The proposed synthesis involves a three-step process:

-

Protection of Phenolic Hydroxyls: The two phenolic hydroxyl groups of lariciresinol are first protected to prevent their reaction in the subsequent acetylation step. Benzylation using benzyl bromide in the presence of a weak base like potassium carbonate is a common and effective method for this purpose.[2]

-

Acetylation of the Primary Alcohol: The primary hydroxyl group at the 9-position is then acetylated. This can be achieved using acetic anhydride in the presence of a base such as pyridine.[2]

-

Deprotection of Phenolic Hydroxyls: The final step is the removal of the benzyl protecting groups to yield the target molecule. This is typically accomplished through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[2]

Caption: Proposed synthetic route to this compound.

Note on Methylation: To achieve the dimethyl ether, a methylation step would be required. This could be performed either before or after the acetylation, using a suitable methylating agent like dimethyl sulfate (DMS) in the presence of a base. If performed after debenzylation, the phenolic hydroxyls would be selectively methylated.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4,4'-di-O-benzyl-lariciresinol

-

To a solution of lariciresinol in dry acetone, add anhydrous potassium carbonate.

-

Add benzyl bromide and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4,4'-di-O-benzyl-lariciresinol.

Step 2: Synthesis of 4,4'-di-O-benzyl-lariciresinol-9-acetate

-

Dissolve the dibenzylated lariciresinol in a mixture of pyridine and acetic anhydride.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to get the acetylated product.

Step 3: Synthesis of Lariciresinol-9-acetate

-

Dissolve the dibenzylated and acetylated product in ethanol.

-

Add 10% Pd/C catalyst and stir the mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the catalyst through a bed of celite and evaporate the solvent to obtain lariciresinol-9-acetate.

Step 4: Synthesis of this compound

-

To a solution of lariciresinol-9-acetate in dry acetone, add anhydrous potassium carbonate.

-

Add dimethyl sulfate and reflux the mixture for 2-3 hours.

-

Work up the reaction as described in Step 1 to obtain the final product.

-

Purify by column chromatography.

III. Potential Biological Activities and Therapeutic Applications

The biological activities of this compound have not been extensively reported. However, based on the known pharmacological effects of its parent compound, lariciresinol, and the influence of acetylation on other phenolic compounds, we can anticipate a range of promising activities.

A. Anti-Diabetic Potential

Lariciresinol has demonstrated significant anti-diabetic properties.[3][4] It acts as a competitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion, with an IC50 value of 6.97 ± 0.37 µM.[3][4] Furthermore, it enhances glucose uptake in C2C12 myotubes by activating insulin signaling pathways.[3][4] In vivo studies in streptozotocin-induced diabetic mice showed that oral administration of lariciresinol significantly decreased blood glucose levels and improved insulin sensitivity.[3][4] The methylation and acetylation in this compound may enhance its bioavailability, potentially leading to improved anti-diabetic efficacy.

| Compound | Activity | IC50 / Ki | Model |

| Lariciresinol | α-glucosidase inhibition | IC50: 6.97 µM, Ki: 0.046 µM | In vitro |

| Lariciresinol | Glucose uptake | - | C2C12 myotubes |

| Lariciresinol | Hypoglycemic effect | 10 mg/kg | STZ-induced diabetic mice |

B. Antiviral Activity

Several derivatives of lariciresinol have been shown to possess antiviral activity.[5] For instance, lariciresinol-4-O-β-d-glucopyranoside inhibits the pro-inflammatory response induced by the influenza A virus.[6] Another derivative, (7′R,8S)-9′-lariciresinol-(alpha-methyl)-butanoate, has shown activity against HIV-1.[5] (-)-Lariciresinol itself has been found to inhibit Hepatitis B Virus (HBV) replication by targeting viral transcription.[7][8][9] The structural modifications in this compound could influence its interaction with viral targets, making it a candidate for antiviral drug discovery.

| Compound | Virus | Activity | EC50 |

| (-)-Lariciresinol | Hepatitis B Virus (HBV) | Inhibition of DNA replication | 42.62 μM |

| Lariciresinol-4-O-β-D-glucopyranoside | Influenza A Virus | Inhibition of pro-inflammatory response | - |

| (7′R,8S)-9′-lariciresinol-(alpha-methyl)-butanoate | HIV-1 | Anti-HIV-1 activity | - |

C. Anti-Inflammatory and Antioxidant Effects

Lignans, in general, are known for their anti-inflammatory and antioxidant properties.[10] Lariciresinol has been shown to regulate the TGF-β and NF-κB signaling pathways, which are crucial in inflammatory processes.[11] Studies on acetylated phenolic compounds suggest that acetylation can maintain or even enhance their biological activities, including anti-inflammatory effects.[12] Therefore, this compound is expected to exhibit potent anti-inflammatory and antioxidant activities.

IV. Predicted Mechanism of Action

The precise mechanism of action of this compound remains to be elucidated. However, based on the known mechanisms of lariciresinol, a multi-targeted mode of action can be proposed.

Caption: Predicted multi-targeted mechanism of action.

In the context of its anti-diabetic activity , this compound is predicted to inhibit α-glucosidase, thereby reducing postprandial hyperglycemia. Furthermore, it is likely to enhance insulin signaling by promoting the phosphorylation of key proteins in the insulin cascade, such as the insulin receptor substrate 1 (IRS-1), phosphoinositide 3-kinase (PI3K), and Akt, leading to increased translocation of glucose transporter 4 (GLUT4) to the cell membrane and enhanced glucose uptake.[13]

Regarding its anti-inflammatory effects , the compound is expected to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. By inhibiting NF-κB, it would downregulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

V. Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure. Key expected signals in the ¹H NMR spectrum would include:

-

Singlets for the two methoxy groups.

-

A singlet for the acetyl methyl group.

-

Aromatic protons in the characteristic regions for substituted benzene rings.

-

Signals for the tetrahydrofuran ring protons.

2D NMR experiments such as COSY, HSQC, and HMBC would be crucial for the complete assignment of all proton and carbon signals and to confirm the connectivity of the molecule. The downfield shift of the protons at the 9-position would be a key indicator of acetylation at this position.

B. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition of the molecule. Electrospray ionization (ESI) would be a suitable ionization technique. The fragmentation pattern observed in MS/MS experiments would provide further structural information.

C. Chromatographic Methods

High-performance liquid chromatography (HPLC) would be the primary method for assessing the purity of the synthesized compound and for its quantification. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid), would likely provide good separation.

VI. Future Directions and Conclusion

This compound represents a promising, yet underexplored, derivative of the bioactive lignan, lariciresinol. The structural modifications of methylation and acetylation are likely to enhance its drug-like properties, making it an attractive candidate for further investigation.

Future research should focus on:

-

Total Synthesis and Characterization: Development and validation of a robust synthetic route to obtain sufficient quantities of the pure compound for biological evaluation, along with full spectroscopic characterization.

-

In Vitro Biological Screening: Comprehensive screening of its anti-diabetic, antiviral, anti-inflammatory, and anticancer activities to identify its most potent pharmacological effects.

-

Mechanism of Action Studies: Elucidation of its precise molecular targets and signaling pathways to understand how it exerts its biological effects.

-

In Vivo Efficacy and Safety: Evaluation of its therapeutic potential in relevant animal models of disease, along with preliminary toxicity studies.

References

- 1. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Lariciresinol-4,4'-dimethyl ether-9-acetate

This guide provides a comprehensive, in-depth technical overview for the discovery, isolation, and structural elucidation of Lariciresinol-4,4'-dimethyl ether-9-acetate, a lignan derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic framework grounded in the principles of natural product chemistry, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Section 1: Foundational Principles and Strategic Approach

The successful isolation of a target natural product like this compound from a complex biological matrix is contingent on a systematic and well-reasoned experimental design. Lignans, a class of polyphenolic compounds, are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] The journey from a crude plant extract to a pure, characterized compound is a multi-step process that demands a deep understanding of the physicochemical properties of the target molecule and the surrounding matrix.

Our approach is built upon a self-validating system of protocols, where each step is designed to progressively enrich the target compound while systematically removing impurities. This iterative process of extraction, fractionation, and purification is monitored at each stage using appropriate analytical techniques, ensuring a logical and efficient workflow.

Section 2: The Isolation Workflow: A Step-by-Step Technical Protocol

The isolation of this compound, while not extensively documented in publicly available literature, can be methodically achieved by adapting established protocols for lignan isolation.[2][3] The following workflow represents a robust and field-proven methodology.

Sourcing and Preparation of Plant Material

While the specific plant source for this compound is not definitively established in the provided literature, related lignans such as Lariciresinol dimethyl ether have been isolated from species like Rostellularia procumbens[4], and Lariciresinol acetate from Phyllanthus niruri.[5] The initial step, therefore, involves the careful selection and preparation of the plant material.

Protocol 1: Plant Material Preparation

-

Harvesting and Drying: Collect the relevant plant parts (e.g., roots, stems, or leaves) and thoroughly wash them to remove any soil or debris. The material should be shade-dried or lyophilized to prevent the degradation of thermolabile compounds.

-

Grinding: Once dried, grind the plant material into a fine powder to increase the surface area for efficient solvent extraction.

-

Storage: Store the powdered material in an airtight, light-protected container at a low temperature to maintain its chemical integrity.

Extraction: Liberating the Target Compound

The choice of solvent for extraction is critical and is dictated by the polarity of the target compound. Given the structure of this compound, a molecule with moderate polarity, a sequential extraction strategy is often most effective.

Protocol 2: Sequential Solvent Extraction

-

Defatting: Begin with a non-polar solvent such as hexane or petroleum ether to remove lipids and other non-polar constituents. This is achieved by maceration or Soxhlet extraction.

-

Extraction of Mid-Polarity Compounds: After defatting, extract the plant material with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane. This compound is expected to be soluble in these solvents.

-

Extraction of Polar Compounds: Finally, extract the residue with a polar solvent like methanol or ethanol to isolate more polar lignans and other compounds.

-

Solvent Evaporation: Concentrate each extract under reduced pressure using a rotary evaporator to obtain the crude extracts.

Chromatographic Purification: The Path to Purity

The purification of the target compound from the crude extract is the most challenging phase and typically involves multiple chromatographic techniques.

Protocol 3: Multi-Step Chromatographic Purification

-

Initial Fractionation by Column Chromatography:

-

Subject the ethyl acetate crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).[6]

-

Pool fractions that show a similar profile and contain the compound of interest.

-

-

Further Purification by Preparative HPLC:

-

The enriched fractions from column chromatography are then subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification.[2]

-

A reversed-phase C18 column is typically suitable for lignan separation.

-

The mobile phase is often a gradient of water and methanol or acetonitrile.

-

Monitor the elution profile using a UV detector, typically at 280 nm, which is a common absorbance maximum for lignans.[2]

-

Collect the peak corresponding to the pure compound.

-

Section 3: Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished through a combination of spectroscopic techniques.

Protocol 4: Spectroscopic Analysis

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using High-Resolution Mass Spectrometry (HRMS). Fragmentation patterns observed in MS/MS can provide valuable information about the compound's substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons and carbons.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be indicative of the aromatic rings present in lignans.

Section 4: Data Presentation and Visualization

Clear and concise data presentation is paramount for the interpretation and communication of scientific findings.

Quantitative Data Summary

The following table provides a template for summarizing the key data obtained during the isolation and characterization of this compound.

| Parameter | Result | Method |

| Extraction Yield | ||

| Hexane Extract | Value % (w/w) | Gravimetric |

| Ethyl Acetate Extract | Value % (w/w) | Gravimetric |

| Methanol Extract | Value % (w/w) | Gravimetric |

| Purification | ||

| Yield of Pure Compound | Value mg | Gravimetric |

| Purity | >98% | HPLC |

| Physicochemical Properties | ||

| Appearance | e.g., White amorphous powder | Visual |

| Molecular Formula | C₂₄H₂₈O₇ | HRMS |

| Molecular Weight | 428.48 g/mol | HRMS |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm) values | NMR |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) values | NMR |

| IR (KBr) | ν_max_ (cm⁻¹) values | IR Spectroscopy |

| UV (MeOH) | λ_max_ (nm) values | UV-Vis Spectroscopy |

Visualizing the Workflow

Diagrams are powerful tools for illustrating complex experimental workflows. The following diagrams, created using Graphviz, depict the key stages of the isolation and characterization process.

Caption: General workflow for the isolation and characterization of this compound.

Caption: Detailed purification cascade for this compound.

Section 5: Conclusion and Future Directions

This technical guide outlines a robust and scientifically sound methodology for the discovery and isolation of this compound. By adhering to the principles of systematic extraction, multi-step chromatographic purification, and comprehensive spectroscopic analysis, researchers can confidently isolate and characterize this and other novel lignans.

The biological activities of many lignans are well-documented, with some, like the podophyllotoxin derivatives etoposide and teniposide, being used as anticancer drugs.[7] Future research should focus on elucidating the pharmacological properties of this compound to explore its therapeutic potential.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]

- 3. [PDF] Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans | Semantic Scholar [semanticscholar.org]

- 4. Lariciresinol dimethyl ether | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Lariciresinol-4,4'-dimethyl ether-9-acetate: A Technical Guide

To Researchers, Scientists, and Drug Development Professionals: